Asebogenin

Description

This compound has been reported in Pityrogramma calomelanos, Etlingera littoralis, and other organisms with data available.

from Piper longicaudatum; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIBKPHJYQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331781 | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-42-3 | |

| Record name | Asebogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Asebogenin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Asebogenin, a dihydrochalcone found in several plant species, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it delves into its mechanism of action, focusing on its role as an inhibitor of Spleen tyrosine kinase (Syk) phosphorylation and the downstream effects on platelet aggregation and neutrophil extracellular trap (NET) formation. This document includes a detailed synthetic protocol and a visual representation of the associated signaling pathway to facilitate further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[1][2] It belongs to the dihydrochalcone class of flavonoids.[1]

Chemical Structure:

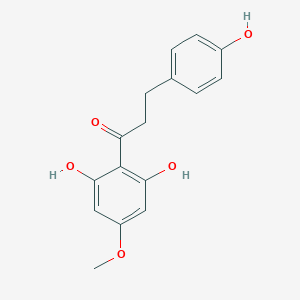

Figure 1. 2D structure of this compound.

Figure 1. 2D structure of this compound.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | [1][2] |

| Molecular Formula | C16H16O5 | [1][3] |

| Molecular Weight | 288.29 g/mol | [1][3] |

| CAS Number | 520-42-3 | [1][3] |

| Melting Point | 168 °C | [3] |

| Boiling Point (Predicted) | 550.9 ± 50.0 °C | |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.00 ± 0.40 | |

| XLogP3 | 3.0 | [2] |

| Biological Activity | Antifungal, Antiplatelet, Antithrombotic, Syk Inhibitor | [4] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antithrombotic effects being a primary area of investigation.[4] The core mechanism of action for its antiplatelet and antithrombotic properties is the inhibition of Spleen tyrosine kinase (Syk) phosphorylation.[4]

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the glycoprotein VI (GPVI) receptor in platelets. Upon collagen exposure, GPVI activation leads to the phosphorylation and activation of Syk. This initiates a downstream signaling cascade culminating in platelet activation, aggregation, and thrombus formation.

This compound has been shown to directly interfere with the phosphorylation of Syk at Tyr525/526, which is critical for its activation.[4] By inhibiting Syk phosphorylation, this compound effectively blocks the downstream signaling events, leading to a reduction in platelet activation and aggregation.

Furthermore, Syk signaling is also implicated in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute to thrombosis. This compound's inhibition of Syk also suppresses the formation of NETs induced by pro-inflammatory stimuli.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Figure 2. This compound's inhibition of the Syk signaling pathway.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from phloroglucinol in a multi-step process. The following protocol is a summary of a reported synthetic strategy.

Materials:

-

Phloroglucinol

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfate (Me2SO4)

-

Acetone

-

Acetyl chloride (CH3COCl)

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF)

-

4-(methoxymethoxy)benzaldehyde

-

50% Potassium hydroxide (KOH) solution

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Hydrochloric acid (HCl)

Procedure:

-

Methylation of Phloroglucinol: Phloroglucinol is reacted with dimethyl sulfate in the presence of potassium carbonate in acetone to yield 1,3,5-trimethoxybenzene.

-

Friedel-Crafts Acylation: The product from step 1 undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride in dichloromethane to introduce an acetyl group.

-

Benzylation: The resulting acetophenone is then protected with benzyl bromide using potassium carbonate in DMF.

-

Claisen-Schmidt Condensation: The benzylated intermediate is reacted with 4-(methoxymethoxy)benzaldehyde in the presence of 50% KOH in methanol to form a chalcone.

-

Reduction of the Chalcone: The double bond of the chalcone is reduced via catalytic hydrogenation using 10% Pd/C and hydrogen gas in a mixture of DCM and methanol.

-

Deprotection: The benzyl and methoxymethyl protecting groups are removed by treatment with aqueous hydrochloric acid in methanol to yield this compound.

Note: This is a summarized protocol. For detailed reaction conditions, purification methods, and characterization data, please refer to the primary literature.

Conclusion

This compound is a promising natural product with well-defined antithrombotic properties stemming from its ability to inhibit Syk phosphorylation. Its chemical structure and synthetic route are well-established, providing a solid foundation for further investigation. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, as well as exploring its therapeutic potential in preclinical models of thrombotic disorders. The information presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Asebogenin in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Asebogenin, a dihydrochalcone found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the primary metabolite L-phenylalanine. It details the key enzymatic steps within the well-established phenylpropanoid pathway, the central role of chalcone synthase, and the subsequent modification reactions leading to the final this compound structure. This document includes quantitative data from related pathways, detailed experimental protocols for pathway analysis, and diagrams illustrating the metabolic and regulatory networks.

Introduction to this compound

This compound, with the chemical structure 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, is a member of the dihydrochalcone class of plant secondary metabolites.[1][2] Dihydrochalcones are structurally related to chalcones and flavonoids and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects.[1][3] this compound's therapeutic potential makes its biosynthetic pathway a subject of intense research, aiming to unlock methods for its sustainable and high-yield production.[3][4]

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a major route for the synthesis of thousands of plant secondary metabolites.[5][6] This pathway converts L-phenylalanine into a variety of essential compounds, including flavonoids, lignins, and stilbenes.[7][8] this compound biosynthesis represents a specific branch of this intricate metabolic network.

The Core Biosynthetic Pathway of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two main stages: (1) the general phenylpropanoid pathway, which produces the key precursor p-coumaroyl-CoA, and (2) the specific branch leading to this compound, involving chalcone synthesis and subsequent modifications.

Stage 1: The General Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][9] This is a critical entry point and a highly regulated step in phenylpropanoid metabolism.[10]

-

Cinnamate 4-Hydroxylase (C4H): Next, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H, EC 1.14.13.11), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6]

-

4-Coumarate:CoA Ligase (4CL): The final step in this stage is the activation of p-coumaric acid through the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12), producing p-coumaroyl-CoA.[7][8] This molecule serves as a crucial branch-point intermediate for various downstream pathways, including flavonoid, stilbene, and this compound biosynthesis.[11]

Stage 2: Dihydrochalcone-Specific Pathway

-

Chalcone Synthase (CHS): The carbon skeleton of this compound is assembled by Chalcone Synthase (CHS, EC 2.3.1.74), a type III polyketide synthase.[12][13] CHS catalyzes a decarboxylative condensation reaction between one molecule of p-coumaroyl-CoA (which forms the B-ring and the three-carbon bridge) and three molecules of malonyl-CoA (which form the A-ring).[14] The product of this reaction is naringenin chalcone.

-

Chalcone Reductase (CHR): To form the dihydrochalcone backbone of this compound, the α,β-unsaturated double bond of the chalcone intermediate must be reduced. This is accomplished by a Chalcone Reductase (CHR), yielding a phloretin-like dihydrochalcone.

-

O-Methyltransferase (OMT): A key structural feature of this compound is the methoxy group at the 4'-position of the A-ring. This methylation is catalyzed by an O-methyltransferase (OMT). The timing of this step can vary between plant species; methylation may occur on an earlier precursor or on the final dihydrochalcone structure.

The diagram below illustrates the putative biosynthetic pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Regulation of the this compound Pathway

The biosynthesis of phenylpropanoids, including dihydrochalcones like this compound, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.[5]

-

Environmental Stimuli: Factors such as UV radiation, pathogen attack (elicitors), and wounding are potent inducers of the pathway.[5] These stressors trigger signaling cascades that lead to the upregulation of biosynthetic genes.

-

Phytohormones: Plant hormones play a crucial role in modulating the pathway. Auxins generally inhibit the expression of key genes, while jasmonates and ethylene are often involved in the induction of defense-related compounds.[15]

-

Transcription Factors: The coordinated expression of pathway genes is controlled by complexes of transcription factors, most notably from the MYB, bHLH, and WD40-repeat families.[15] These factors bind to specific promoter elements in the target genes (e.g., PAL, C4H, 4CL, CHS), activating their transcription.

The diagram below shows a simplified model for the regulation of the pathway.

References

- 1. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. biosoil.ru [biosoil.ru]

- 10. Phenylalanine ammonia-lyase and stilbene synthase gene expression in rolB transgenic cell cultures of Vitis amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of plant-specific stilbene polyketides in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 14. Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Comprehensive Pharmacological Profile of Asebogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asebogenin, a dihydrochalcone and a 4'-methyl ether derivative of phloretin, is a natural product with emerging pharmacological interest.[1][2][3] Initially recognized for its antibacterial and antiplasmodial activities, recent studies have unveiled its potent antithrombotic effects, positioning it as a promising lead compound for the development of novel and safe antithrombotic agents.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | PubChem[2] |

| Molecular Formula | C16H16O5 | PubChem[2][3] |

| Molecular Weight | 288.29 g/mol | PubChem[2] |

| CAS Number | 520-42-3 | PubChem[2] |

| Class | Dihydrochalcones | MDPI[1] |

Pharmacodynamics: The Antithrombotic Mechanism of Action

This compound exerts its antithrombotic effects primarily through the targeted inhibition of Spleen Tyrosine Kinase (Syk), a critical mediator in intracellular signaling pathways for both platelet activation and neutrophil extracellular trap (NET) formation.[4][5]

Inhibition of Platelet Activation and Aggregation

Platelet activation is a key event in thrombosis. Upon vascular injury, exposed collagen binds to the glycoprotein VI (GPVI) receptor on platelets, initiating a signaling cascade that is heavily dependent on Syk.[4] this compound has been shown to inhibit a series of GPVI-induced platelet responses.[4] Mechanistically, it directly interferes with the phosphorylation of Syk at Tyr525/526, which is crucial for its activation.[4] This inhibition of Syk activation leads to the suppression of downstream signaling events, including:

-

Reduced intracellular calcium mobilization.[4]

-

Decreased P-selectin exposure.[4]

-

Inhibited integrin αIIbβ3 activation.[4]

These effects collectively result in the potent inhibition of platelet aggregation and thrombus formation.[4]

Suppression of Neutrophil Extracellular Trap (NET) Formation

In addition to its effects on platelets, this compound also modulates the activity of neutrophils. Proinflammatory stimuli can induce the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils that contribute significantly to both arterial and venous thrombosis.[4] The formation of NETs is also a Syk-dependent process.[4][5] By inhibiting Syk phosphorylation, this compound effectively suppresses NET formation, further contributing to its antithrombotic profile.[4][5]

Signaling Pathway of this compound

Caption: this compound inhibits both arterial and venous thrombosis by targeting Syk phosphorylation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively covered in the provided search results. Further studies are required to fully characterize these parameters.

Preclinical Efficacy

In vivo studies in murine models have demonstrated the significant antithrombotic efficacy of this compound.

| Experimental Model | Dosing | Key Findings | Reference |

| FeCl₃-induced arterial thrombosis | 7.5, 15, and 30 μg/g body weight (intravenous) | Dose-dependently prolonged the time to complete arterial occlusion.[6] | [6] |

| Laser-induced arterial thrombosis | 15 μg/g body weight (intravenous) | Significantly decreased platelet accumulation and fibrin generation at the site of injury.[4] | [4] |

| Stenosis-induced venous thrombosis | Not specified | Attenuated venous thrombosis by reducing neutrophil accumulation and NET formation.[4] | [4] |

A key advantage highlighted in these studies is that this compound's antithrombotic effects are achieved without an increased risk of bleeding.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological profile.

Platelet Aggregation Assay

This assay assesses the ability of this compound to inhibit agonist-induced platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Aggregation Measurement:

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Add a platelet agonist, such as collagen-related peptide (CRP), ADP, or thrombin, to induce aggregation.

-

Monitor the change in light transmittance through the PRP suspension using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of activation markers on the platelet surface.

-

Sample Preparation:

-

Isolate washed platelets from whole blood.

-

Pre-treat the platelets with different concentrations of this compound or vehicle.

-

Stimulate the platelets with an agonist (e.g., CRP).

-

-

Immunostaining:

-

Incubate the treated platelets with fluorescently labeled antibodies specific for activation markers such as P-selectin (CD62P) and activated integrin αIIbβ3 (detected by fibrinogen binding).

-

-

Data Acquisition and Analysis:

-

Analyze the stained platelets using a flow cytometer.

-

Quantify the mean fluorescence intensity to determine the level of expression of the activation markers.

-

In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This model evaluates the in vivo antithrombotic effect of this compound in a live animal model.

-

Animal Preparation:

-

Anesthetize the mouse (e.g., with an intraperitoneal injection of pentobarbital sodium).

-

Surgically expose the carotid artery.

-

-

Thrombus Induction:

-

Administer this compound or vehicle intravenously a set time before injury (e.g., 30 minutes).[6]

-

Apply a filter paper saturated with a ferric chloride solution (e.g., 8%) to the adventitial surface of the carotid artery for a short duration (e.g., 3 minutes) to induce oxidative injury to the vessel wall.[6]

-

-

Measurement of Thrombosis:

-

Monitor blood flow in the artery using a Doppler flow probe.

-

Record the time to complete vessel occlusion as a measure of thrombus formation.

-

Experimental Workflow

Caption: Experimental workflow for characterizing the antithrombotic effects of this compound.

Conclusion

This compound presents a compelling pharmacological profile as a novel antithrombotic agent. Its well-defined mechanism of action, centered on the inhibition of Syk phosphorylation, allows it to effectively target key pathological events in both arterial and venous thrombosis—namely, platelet activation and NET formation. Preclinical studies have demonstrated its efficacy in vivo without the common side effect of increased bleeding. Further research, particularly in the area of pharmacokinetics and clinical trials, is warranted to fully explore the therapeutic potential of this compound in the management of thrombotic disorders.

References

- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.2. FeCl3-Induced Carotid Arterial Injury Thrombosis Model [bio-protocol.org]

- 5. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]

- 6. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Molecular Mechanism of Asebogenin on Syk Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Asebogenin, a dihydrochalcone compound, exerts its inhibitory effects on Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various cellular processes, including immune responses and thrombosis.[1][2] Its inhibition is a key therapeutic strategy for autoimmune diseases and arterial/venous thrombosis.[3][4] This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further research and drug development.

Molecular Mechanism of Action: this compound as a Syk Inhibitor

This compound has been identified as a potent antithrombotic agent that directly targets Syk kinase.[3] The core of its mechanism lies in its ability to interfere with the activation of Syk by inhibiting its phosphorylation.

Mechanism of Inhibition: Research indicates that this compound directly interferes with the phosphorylation of Syk at key tyrosine residues, specifically Tyr525/526 , which are located in the activation loop of the kinase domain.[3][5] Phosphorylation at these sites is a critical step for Syk activation and the subsequent propagation of downstream signaling.[6] By preventing this phosphorylation event, this compound effectively blocks the kinase's catalytic activity.

Downstream Signaling Consequences: The inhibition of Syk activation by this compound leads to the suppression of multiple downstream pathways initiated by immunoreceptors, such as the glycoprotein VI (GPVI) receptor in platelets and Fc receptors in various immune cells.[3][7]

Key downstream effects include:

-

Inhibition of Platelet Activation: this compound significantly inhibits a series of platelet responses induced by collagen and collagen-related peptide (CRP), which signal through the GPVI-Syk pathway.[3][8] This includes the reduced phosphorylation of downstream effectors like Phospholipase Cγ2 (PLCγ2) and ERK1/2.[8]

-

Suppression of Neutrophil Extracellular Trap (NET) Formation: this compound attenuates the formation of NETs, which are implicated in venous thrombosis, by blocking the Syk-mediated signaling in neutrophils.[3][5][8]

The following diagram illustrates the GPVI signaling pathway in platelets and the specific point of intervention by this compound.

Caption: this compound's inhibition of Syk phosphorylation.

Molecular Docking and Binding Interactions: Molecular docking analyses have been performed to predict the binding conformation of this compound to the Syk kinase domain (PDB code: 4PUZ).[5] These studies reveal that this compound fits into the ATP-binding pocket. The binding is stabilized by a network of non-covalent interactions.

The logical relationship of these binding forces is depicted below.

Caption: Predicted binding interactions of this compound with Syk.

Quantitative Data Summary

While a specific IC50 value for this compound against purified Syk kinase is not prominently reported in the cited literature, its biological activity has been quantified in various functional assays at specific concentrations. For comparison, data for other known Syk inhibitors are included.

| Compound | Target | Assay Type | Concentration / IC50 | Observed Effect | Reference |

| This compound | Syk | Platelet Aggregation (Collagen-induced) | 3 µM | Inhibition of aggregation | [5] |

| This compound | Syk Signaling | Western Blot (pSyk in platelets) | 20 µM | Inhibition of CRP-induced Syk phosphorylation | [8] |

| This compound | Syk Signaling | Western Blot (pSyk in neutrophils) | 30 µM | Inhibition of fMLP-induced Syk phosphorylation | [8] |

| This compound | NET Formation | Fluorescence Staining (fMLP-induced) | 3 - 30 µM | Dose-dependent inhibition of NET formation | [8] |

| R406 | Syk | In Vitro Kinase Assay | 41 nM | Potent inhibition of Syk kinase activity | [2][9] |

| Entospletinib (GS-9973) | Syk | In Vitro Kinase Assay | 7.7 nM | Selective inhibition of Syk kinase activity | [1] |

| Piceatannol | Syk | In Vitro Kinase Assay | - | Known Syk inhibitor | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments based on standard methodologies reported in the literature.[10][11]

3.1 In Vitro Syk Kinase Inhibition Assay (Luminescent)

This protocol is adapted from the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11][12]

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of purified Syk kinase.

Materials:

-

Recombinant Syk enzyme

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

Substrate: Poly (Glu, Tyr) 4:1 peptide

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white plates

-

Multilabel plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%). Include a positive control (e.g., Staurosporine) and a negative control (vehicle/DMSO).

-

Enzyme Incubation: In a well, add 4 µL of Syk enzyme solution (e.g., 1 ng/µL in kinase buffer) and 2 µL of the test compound solution.

-

Pre-incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature (or 27 °C).

-

Initiate Kinase Reaction: Add 4 µL of substrate/ATP solution (e.g., 0.2 µg/µL peptide and 10 µM ATP in kinase buffer) to start the reaction.

-

Reaction Incubation: Incubate the mixture for 60 minutes at 27 °C.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Detect ADP: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Record the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this assay is visualized below.

Caption: Workflow for an in vitro luminescent kinase assay.

3.2 Cell-Based Assays: Platelet Aggregation

Objective: To assess the functional effect of this compound on Syk-dependent platelet activation.

Materials:

-

Washed human platelets

-

Platelet aggregometer

-

Collagen or Collagen-Related Peptide (CRP) as an agonist

-

This compound

Procedure:

-

Prepare Platelets: Isolate platelets from fresh human blood and prepare washed platelet suspensions.

-

Pre-incubation: Pre-incubate the washed platelets with various concentrations of this compound (e.g., 3 µM) or vehicle control for 5 minutes at 37 °C.[5]

-

Induce Aggregation: Place the platelet suspension in the aggregometer cuvette. Add an agonist like collagen (e.g., 1 µg/mL) to induce aggregation.[5]

-

Monitor Aggregation: Monitor the change in light transmittance for several minutes. An increase in light transmittance corresponds to platelet aggregation.

-

Data Analysis: Quantify the extent of aggregation and compare the results from this compound-treated samples to the vehicle control.

Conclusion

This compound presents a compelling profile as a Syk kinase inhibitor. Its molecular mechanism is centered on the direct inhibition of Syk phosphorylation at the critical Tyr525/526 activation sites.[3] This action effectively disrupts downstream signaling pathways crucial for platelet activation and neutrophil-mediated thrombosis, demonstrating its potential as a lead compound for the development of novel and safe antithrombotic therapies.[3] The detailed protocols and data presented in this guide serve as a resource for researchers aiming to further explore the therapeutic applications and molecular intricacies of this compound and other Syk inhibitors.

References

- 1. Syk (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Syk Protein Tyrosine Kinase in Response to Osmotic Stress Requires Interaction with p21-Activated Protein Kinase Pak2/γ-PAK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. promega.com [promega.com]

Asebogenin's In Vitro Effects on GPVI-Induced Platelet Aggregation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis, but their dysregulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. The glycoprotein VI (GPVI) receptor, expressed exclusively on platelets and megakaryocytes, plays a crucial role in initiating thrombus formation upon binding to exposed collagen at sites of vascular injury.[1][2] This interaction triggers a signaling cascade leading to platelet activation, granule secretion, and aggregation, making GPVI a compelling target for the development of novel antithrombotic agents with potentially lower bleeding risks.[3][4]

Asebogenin, a dihydrochalcone, has emerged as a potent inhibitor of GPVI-mediated platelet responses.[5] This technical guide provides an in-depth overview of the in vitro effects of this compound on GPVI-induced platelet aggregation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The central mechanism of this compound involves the direct inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation, a critical downstream event in the GPVI signaling cascade.[5][6]

The Glycoprotein VI (GPVI) Signaling Pathway

GPVI is the primary signaling receptor for collagen on platelets.[1] Its activation initiates a complex intracellular signaling cascade, essential for platelet adhesion and aggregation.

-

Ligand Binding and Receptor Clustering: Upon vascular injury, exposed subendothelial collagen binds to GPVI. This binding can also be mimicked in vitro by agonists like collagen-related peptide (CRP).[1][7] This interaction causes GPVI to cluster on the platelet surface.

-

FcRγ Chain Phosphorylation: GPVI is non-covalently associated with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][2] Ligand binding leads to the phosphorylation of two conserved tyrosine residues within this ITAM by Src family kinases (SFKs) such as Fyn and Lyn.[8]

-

Syk Recruitment and Activation: The phosphorylated ITAM serves as a docking site for the tandem SH2 domains of Spleen Tyrosine Kinase (Syk).[1][2] This recruitment leads to the phosphorylation and activation of Syk itself.

-

Downstream Signaling Cascade: Activated Syk phosphorylates and activates downstream effector proteins, most notably Phospholipase Cγ2 (PLCγ2).[1][7]

-

Calcium Mobilization and Platelet Activation: Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium influx, along with DAG-mediated activation of Protein Kinase C (PKC), culminates in "inside-out" signaling that activates integrin αIIbβ3, promotes granule secretion (e.g., P-selectin exposure), and ultimately drives platelet aggregation.[6]

Figure 1: The GPVI signaling cascade in human platelets.

Quantitative Data Summary: this compound's Inhibitory Effects

This compound demonstrates a dose-dependent inhibition of multiple GPVI-mediated platelet responses. The following tables summarize the key quantitative findings from in vitro studies using washed human platelets.

Table 1: Effect of this compound on CRP-Induced Platelet Responses Data extracted from studies using collagen-related peptide (CRP) at 0.1 μg/mL as the GPVI-specific agonist.[9]

| This compound Conc. (μM) | Platelet Aggregation (% Inhibition) | P-selectin Exposure (% Inhibition) | Fibrinogen Binding (% Inhibition) | Intracellular Ca²⁺ (AUC % Inhibition) |

| 1 | ~20% | Not Significant | Not Significant | Not Significant |

| 3 | ~45% | ~25% | ~30% | ~20% |

| 10 | ~80% | ~55% | ~60% | ~50% |

| 30 | >95% | ~85% | ~90% | ~80% |

Table 2: Effect of this compound on Collagen-Induced Platelet Aggregation Data extracted from studies using collagen at 1 μg/mL as the agonist.[10]

| This compound Conc. (μM) | Platelet Aggregation (% Inhibition vs. Vehicle) |

| 0.3 | Not Significant |

| 1 | ~25% |

| 3 | ~60% |

| 30 | >95% |

Table 3: Effect of this compound on Platelet Spreading on a CRP-Coated Surface Platelets were pre-treated with this compound (30 μM) or vehicle before being allowed to spread on a CRP-coated surface.[9]

| Treatment | Mean Spreading Area (μm²) | Platelet Morphology Distribution |

| Vehicle | ~45 | Lamellipodia: ~70%Filopodia: ~20%No Spreading: ~10% |

| This compound (30 μM) | ~15 | Lamellipodia: ~5%Filopodia: ~35%No Spreading: ~60% |

Detailed Experimental Protocols

The investigation of this compound's effects on platelet function relies on a series of established in vitro assays.

Figure 2: General experimental workflow for assessing this compound's effects.

Protocol 1: Preparation of Washed Human Platelets

This protocol is essential for removing plasma proteins that could interfere with GPVI-specific signaling.

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[11] Discard the first few milliliters to avoid collecting platelets activated by the venipuncture.[12]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature to separate the PRP from red and white blood cells.[11][12]

-

Platelet Pelleting: Transfer the PRP to a new tube containing an acid-citrate-dextrose (ACD) solution and prostacyclin (PGI₂) to prevent premature activation. Centrifuge at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.

-

Washing and Resuspension: Discard the supernatant. Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI₂. Repeat the centrifugation and resuspension step to wash the platelets thoroughly.

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer without PGI₂. Count the platelets and adjust the concentration to the desired level for subsequent assays (e.g., 3 x 10⁸ platelets/mL for aggregation).[4]

Protocol 2: Light Transmission Aggregometry (LTA)

LTA measures the increase in light transmission through a stirred platelet suspension as platelets aggregate.[13]

-

Instrument Setup: Calibrate a light transmission aggregometer using platelet-poor plasma (PPP) or buffer as the 100% transmission reference and the washed platelet suspension as the 0% reference.

-

Sample Preparation: Pipette the adjusted washed platelet suspension into aggregometer cuvettes with a magnetic stir bar.

-

Pre-incubation: Add various concentrations of this compound or a vehicle control (e.g., DMSO) to the cuvettes and incubate for 5 minutes at 37°C with stirring.[9][10]

-

Stimulation: Add a GPVI agonist, such as collagen (1-2 µg/mL) or CRP (0.1 µg/mL), to initiate aggregation.[9][14]

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation percentage is calculated relative to the 0% and 100% references.

Protocol 3: Flow Cytometry Analysis

Flow cytometry allows for the quantitative analysis of individual platelets for surface marker expression and intracellular changes.[5]

-

Sample Preparation: Prepare washed platelets and pre-incubate with this compound or vehicle as described for LTA.

-

Stimulation: Add the GPVI agonist (e.g., CRP 0.1 µg/mL).

-

Staining:

-

P-selectin Exposure: At a set time point, add a fluorescently-labeled antibody against P-selectin (CD62P).

-

Fibrinogen Binding (Integrin αIIbβ3 Activation): Add Alexa Fluor 488-labeled fibrinogen along with the agonist.[4]

-

Intracellular Calcium: Before pre-incubation, load platelets with a calcium-sensitive dye like Fluo-3 AM.[9]

-

-

Fixation: Stop the reaction by adding a fixative, such as paraformaldehyde.

-

Data Acquisition: Analyze the samples on a flow cytometer. For calcium flux, data is acquired in real-time immediately after agonist addition. Data is typically presented as the geometric mean fluorescence intensity (MFI) or the percentage of positive cells.

Protocol 4: Western Blot for Syk Phosphorylation

This assay directly assesses the phosphorylation status of key signaling proteins.

-

Sample Preparation and Lysis: Prepare and stimulate platelets as previously described. At various time points post-stimulation, lyse the platelets in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Syk (p-Syk Tyr525/526).[5]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Strip the membrane and re-probe with an antibody for total Syk as a loading control.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

This compound's Mechanism of Action

The collective data strongly indicate that this compound exerts its antiplatelet effects by directly targeting the GPVI signaling pathway. The primary molecular target is Spleen Tyrosine Kinase (Syk).[5][6] By inhibiting the phosphorylation of Syk at its activating tyrosine residues (Tyr525/526), this compound effectively halts the signal transduction cascade at a very early and critical stage.[5] This blockade prevents the subsequent phosphorylation of PLCγ2, thereby suppressing intracellular calcium mobilization and all downstream events, including integrin activation, granule secretion, and aggregation.[6]

References

- 1. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GPVI Potentiation of Platelet Activation by Thrombin and Adhesion Molecules Independent of Src Kinases and Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Platelet aggregation test [bio-protocol.org]

Determining the Solubility of Asebogenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Asebogenin, a dihydrochalcone with significant therapeutic potential. Understanding the solubility of this compound in various laboratory solvents is critical for its handling, formulation, and the development of robust in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow and a key signaling pathway influenced by this compound.

Quantitative Solubility of this compound

Table 1: Solubility of Phloretin (as a proxy for this compound) in Various Solvents at Different Temperatures (Expressed as mole fraction x 10^3)

| Solvent | 288.2 K (15°C) | 298.2 K (25°C) | 308.2 K (35°C) | 318.2 K (45°C) | 328.2 K (55°C) |

| Methanol | 158.3 | 205.1 | 260.4 | 325.7 | 398.5 |

| Ethanol | 115.6 | 153.2 | 198.7 | 251.5 | 310.8 |

| 1-Propanol | 85.4 | 115.7 | 152.3 | 195.6 | 244.7 |

| 2-Propanol | 70.2 | 96.8 | 129.5 | 168.9 | 214.3 |

| 1-Butanol | 63.1 | 88.2 | 118.7 | 155.1 | 197.6 |

| 2-Butanol | 48.9 | 69.5 | 95.3 | 126.8 | 163.7 |

| 1-Pentanol | 45.3 | 64.8 | 89.2 | 118.5 | 152.9 |

| 1-Hexanol | 32.7 | 47.6 | 66.5 | 89.8 | 117.4 |

| Ethyl Acetate | 55.8 | 78.4 | 106.9 | 142.3 | 184.7 |

| Butyl Acetate | 30.1 | 44.2 | 62.5 | 85.7 | 114.3 |

| 1,4-Dioxane | 98.7 | 135.6 | 182.4 | 240.1 | 308.9 |

| Water | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |

Data adapted from a study on Phloretin solubility and presented as a reasonable estimate for this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen solvent.

1. Materials and Equipment:

-

This compound (solid powder)

-

Selected laboratory solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of vials containing a known volume of the selected solvent. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration, indicating saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation at a controlled temperature is recommended to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to prevent overestimation of the solubility.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of this compound based on the peak area.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Experimental and Biological Processes

To further aid in the understanding of the experimental and biological context of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining this compound solubility.

This compound has been shown to exert its biological effects through the inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation.[2][3] Syk is a key signaling molecule involved in various cellular processes, including immune responses and inflammation. The following diagram illustrates a simplified representation of the Syk signaling pathway and the point of intervention by this compound.

Caption: this compound's inhibition of the Syk signaling pathway.

This technical guide provides foundational information for researchers working with this compound. The provided solubility estimates, a detailed experimental protocol, and visual representations of key processes are intended to facilitate further research and development of this promising compound. It is recommended that researchers experimentally verify the solubility of this compound in their specific solvent systems for the highest accuracy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Asebogenin

This compound, a dihydrochalcone and a 4'-methyl ether derivative of phloretin, is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action through key signaling pathways.

Physicochemical Properties of this compound

This compound, with the IUPAC name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, is a polyketide belonging to the flavonoid class of natural products.[1][2] Its fundamental properties are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₅ | [1][2] |

| Molecular Weight | 288.29 g/mol | [1][2] |

| Exact Mass | 288.09977361 Da | [2] |

| Melting Point | 168 °C | [1][4] |

| Density (Predicted) | 1.325±0.06 g/cm³ | [1] |

| XLogP3 | 3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 87 Ų | [2] |

| CAS Number | 520-42-3 | [1][2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following data has been reported from experimental studies:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A notable study reports peaks at 3230, 2922, 1592, 1512, and 1214 cm⁻¹.[4] The broad peak around 3230 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups. The peak at 2922 cm⁻¹ can be attributed to C-H stretching. The strong absorption at 1592 cm⁻¹ is characteristic of a C=O (carbonyl) group stretching vibration.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, (CD₃)₂CO): Chemical shifts (δ) are observed at 12.03 (bs, 2H), 8.40 (bs, 1H), 7.04 (d, J = 8.3 Hz, 2H), 6.70 (d, J = 8.3 Hz, 2H), 5.95 (s, 2H), 3.74 (s, 3H), 3.52–3.08 (m, 2H), and 2.83 (t, J = 7.6 Hz, 2H).[4]

-

¹³C NMR (100 MHz, (CD₃)₂CO): Chemical shifts (δ) are recorded at 205.14, 166.08, 164.52, 155.70, 132.48, 129.37, 115.23, 104.91, 93.45, 55.00, 46.18, and 29.28.[4]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

ESI+: The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 288.0997, with an experimental finding of 288.1000.[4]

-

Experimental Protocols

The following section details methodologies for the synthesis of this compound and assays to evaluate its biological activity.

3.1. Chemical Synthesis of this compound

A multi-step synthesis of this compound has been reported, starting from phloroglucinol.[4] A key final step in one synthetic route involves the deprotection of a precursor molecule.

-

Protocol: To a solution of 1-(2,6-bis(benzyloxy)-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)propan-1-one (a precursor, denoted as compound 7 in the cited literature) (100 mg, 0.30 mmol) in methanol (3 mL per 1 mmol of substrate), a 12 M hydrochloric acid solution (0.12 mL, 1.50 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. Following this, the mixture is washed with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting crude material is purified by silica gel column chromatography (using a 1:3 mixture of ethyl acetate and hexane as the eluent) to yield this compound as a white solid.[3]

3.2. Biological Activity Assays

This compound has been investigated for its antithrombotic effects.[1] The following are protocols for key in vitro and in vivo assays:

-

Platelet Aggregation Assay: Platelet aggregation can be assessed using an aggregometer. This technique measures the change in light transmission through a platelet suspension as aggregation occurs in response to an agonist.[1]

-

Flow Cytometry for Platelet Activation Markers:

-

P-selectin Exposure and Integrin Activation: Platelet activation can be quantified by measuring the surface expression of P-selectin and the activation of integrin αIIbβ3 using flow cytometry with specific fluorescently labeled antibodies.[1]

-

Calcium Mobilization: Intracellular calcium levels in platelets can be determined by flow cytometry using a calcium-sensitive fluorescent dye.[1]

-

-

Neutrophil Extracellular Traps (NETs) Formation Assay:

-

SYTOX Green Staining: NETs formation can be visualized and quantified using SYTOX Green, a fluorescent dye that binds to extracellular DNA, a key component of NETs.[1]

-

Immunohistochemistry: NETs can also be detected in tissue samples through immunohistochemical staining for specific components like citrullinated histones.[1]

-

-

In Vivo Thrombosis Models:

-

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: In this model, a small piece of filter paper saturated with FeCl₃ is applied to the carotid artery of an anesthetized mouse to induce oxidative injury and thrombus formation. The time to vessel occlusion is then measured.[1][5]

-

Laser-Induced Arteriolar Thrombosis: An alternative model involves using a laser to induce injury in the cremaster arterioles, followed by real-time imaging of platelet accumulation and fibrin deposition.[1]

-

Inferior Vena Cava Stenosis-Induced Venous Thrombosis: To study venous thrombosis, a stenosis (narrowing) is surgically created in the inferior vena cava, leading to thrombus formation.[1]

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound's antithrombotic effects is the inhibition of Spleen Tyrosine Kinase (Syk).[1] this compound directly interferes with the phosphorylation of Syk at Tyr525/526, which is crucial for its activation.[1]

4.1. Inhibition of Platelet Activation

In platelets, collagen exposure following vascular injury leads to the activation of the glycoprotein VI (GPVI) receptor. This triggers a signaling cascade that is dependent on Syk, leading to platelet activation, aggregation, and thrombus formation. By inhibiting Syk phosphorylation, this compound effectively suppresses these downstream events.

4.2. Suppression of Neutrophil Extracellular Traps (NETs) Formation

Pro-inflammatory stimuli can induce neutrophils to release NETs, which are web-like structures of DNA, histones, and granular proteins that contribute to thrombosis. The formation of NETs is also a Syk-dependent process. This compound's inhibition of Syk leads to a reduction in neutrophil accumulation and NETs formation.[1][2]

Below is a diagram illustrating the inhibitory effect of this compound on the Syk-mediated signaling pathway in both platelets and neutrophils.

Conclusion

This compound presents as a promising natural compound with well-defined physicochemical properties and significant biological activity. Its ability to potently and specifically inhibit Syk phosphorylation makes it a valuable lead compound for the development of novel antithrombotic agents with a potentially favorable safety profile. Further research into its pharmacokinetics, toxicology, and efficacy in more complex disease models is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound and Balsacone A Precursor by a Novel Synthetic Strategy: Recent Opportunities for and Challenges of Total Synthesis of Balsacone A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of Asebogenin in Animal Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Asebogenin, a dihydrochalcone with potent antithrombotic properties, in established animal models of thrombosis. The protocols detailed herein are based on methodologies validated in preclinical studies and are intended to ensure robust and reproducible data generation for the assessment of this compound's efficacy.

Introduction to this compound's Antithrombotic Mechanism

This compound exerts its antithrombotic effects primarily through the inhibition of Spleen Tyrosine Kinase (Syk) phosphorylation.[1][2] This mechanism is critical as Syk is a key signaling molecule in both arterial and venous thrombosis. In arterial thrombosis, Syk is involved in platelet activation downstream of the glycoprotein VI (GPVI) receptor, which is stimulated by exposed collagen at the site of vascular injury. By inhibiting Syk phosphorylation, this compound effectively suppresses a cascade of events including platelet aggregation and fibrin generation.[1][2] In the context of venous thrombosis, this compound's inhibition of Syk leads to a reduction in neutrophil accumulation and the formation of Neutrophil Extracellular Traps (NETs), key contributors to venous thrombus formation.[1][3][4]

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data on the efficacy of this compound in murine models of arterial and venous thrombosis.

Table 1: Effect of this compound on Arterial Thrombosis in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury Model in Mice

| Treatment Group | Dose (μg/g body weight) | Number of Animals (n) | Time to Occlusion (minutes) | Fibrin-Positive Area (%) |

| Vehicle | - | 10 | Insert Mean ± SEM | Insert Mean ± SEM |

| This compound | 7.5 | 8 | Insert Mean ± SEM | Not Reported |

| This compound | 15 | 10 | Insert Mean ± SEM | Insert Mean ± SEM |

| This compound | 30 | 8 | Insert Mean ± SEM | Not Reported |

Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).[4]

Table 2: Effect of this compound on Venous Thrombosis in an Inferior Vena Cava (IVC) Stenosis Model in Mice

| Treatment Group | Dose (μg/g body weight) | Number of Animals (n) | Thrombus Weight (mg/g body weight) | Thrombus Length (mm) |

| Vehicle | - | 20 | Insert Mean ± SEM | Insert Mean ± SEM |

| This compound | 30 | Not specified | Insert Mean ± SEM | Insert Mean ± SEM |

Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance to be determined by appropriate statistical analysis (e.g., Student's t-test).[5]

Experimental Protocols

Detailed methodologies for key in vivo thrombosis models are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis by inducing endothelial injury.[1][6][7][8][9][10][11][12][13]

Materials:

-

Male C57BL/6J mice (8-12 weeks old)

-

This compound solution and vehicle control

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps)

-

Doppler flow probe

-

Filter paper (1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 8% in distilled water)[4]

-

Saline solution

Procedure:

-

Administer this compound or vehicle control to mice via the desired route (e.g., intravenous injection) 30 minutes prior to surgery.[4]

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision to expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[9]

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor and record the arterial blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 30 minutes).[7]

-

The primary endpoint is the time to complete cessation of blood flow (time to occlusion).

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis (e.g., Martius-Scarlet-Blue staining for fibrin).[4]

Protocol 2: Laser-Induced Cremaster Arteriolar Thrombosis Model

This model allows for real-time visualization of thrombus formation in the microcirculation.[14][15][16][17][18]

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound solution and vehicle control

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for cremaster muscle exteriorization

-

Intravital microscope with a laser unit

-

Fluorescently labeled antibodies against platelets (e.g., anti-CD42c) and fibrin.[4]

Procedure:

-

Administer this compound or vehicle control to mice.

-

Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy.

-

Administer fluorescently labeled antibodies intravenously to visualize platelets and fibrin.

-

Position the mouse on the microscope stage and identify a suitable arteriole (30-50 µm diameter).

-

Induce vascular injury by focusing a laser beam onto the vessel wall.

-

Record real-time images of platelet accumulation and fibrin deposition at the injury site for a defined period.

-

Quantify the fluorescence intensity of platelets and fibrin over time to assess the dynamics of thrombus formation. The area under the curve (AUC) for fluorescence intensity can be calculated for each group.[4]

Protocol 3: Inferior Vena Cava (IVC) Stenosis Model of Deep Vein Thrombosis

This model mimics venous thrombosis initiated by blood flow disturbances.[19][20][21][22]

Materials:

-

Male C57BL/6J mice (8-12 weeks old)

-

This compound solution and vehicle control

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for laparotomy

-

Suture material (e.g., 7-0 Prolene)

-

A spacer (e.g., 30-gauge needle)

Procedure:

-

Administer this compound or vehicle control to mice 30 minutes prior to surgery.[5]

-

Anesthetize the mouse and perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

-

Place a suture around the IVC.

-

Place a 30-gauge needle alongside the IVC as a spacer.

-

Tie the suture snugly around the IVC and the needle.

-

Remove the needle to create a standardized stenosis.

-

Close the abdominal incision.

-

After a predetermined period (e.g., 48 hours), re-anesthetize the mouse and harvest the IVC.

-

Isolate and weigh the thrombus. The length of the thrombus can also be measured.

Visualizations

This compound's Mechanism of Action in Thrombosis

Caption: this compound inhibits both arterial and venous thrombosis by targeting Syk phosphorylation.

Experimental Workflow for Evaluating this compound

References

- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses thrombus formation via inhibition of Syk phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 7. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]

- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying FeCl3-induced arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laser-induced cremaster arteriole thrombosis model [bio-protocol.org]

- 15. Laser-induced cremaster arteriole thrombosis model [bio-protocol.org]

- 16. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve the yield and purity of synthetic Asebogenin

Welcome to the technical support center for the synthesis of Asebogenin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of synthetic this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My Claisen-Schmidt condensation to form the chalcone precursor is yielding a low amount of product. What are the possible causes and solutions?

A1: Low yields in the Claisen-Schmidt condensation, especially with phenolic hydroxyl groups, can be a common issue.[1] Base-catalyzed reactions for these compounds can be slow or result in failure.[1]

-

Troubleshooting Steps:

-

Protecting Groups: Ensure that the hydroxyl groups on your starting materials are adequately protected. The use of a methoxymethyl (MOM) protecting group has been shown to be effective.[1]

-

Reaction Conditions: While traditional methods use bases like KOH in methanol, you may need to optimize the reaction conditions.[2] Consider exploring different solvent systems or catalysts.

-

Purity of Starting Materials: Impurities in your starting aldehyde or ketone can significantly impact the reaction efficiency. Ensure the purity of your reagents before starting the condensation.

-

Q2: I am having trouble with the deprotection of the MOM group in the final step. What conditions are recommended?

A2: The removal of the methoxymethyl (MOM) protecting group is typically achieved under acidic conditions.

-

Recommended Protocol: A solution of 12 M HCl in methanol has been used successfully.[1] The reaction should be stirred at room temperature for approximately 12 hours.[1]

-

Troubleshooting:

-

Incomplete Deprotection: If you observe incomplete deprotection, you can try slightly increasing the reaction time or the concentration of the acid. However, be cautious as harsh acidic conditions can lead to side product formation.

-

Alternative Acids: While HCl is effective, other acidic conditions, such as using silica-supported sodium hydrogen sulphate, have been attempted for similar deprotections, though without success in some reported cases.[2] It is generally recommended to stick with the proven HCl/MeOH method.

-

Q3: My final product has a low purity after column chromatography. How can I improve the purification process?

A3: Achieving high purity often requires careful optimization of the purification technique.[1][2]

-

Troubleshooting Steps:

-

Column Chromatography Technique:

-

Solvent System: The choice of eluent is critical. A common system for this compound purification is a mixture of Ethyl Acetate (EtOAc) and Hexane.[1] You may need to perform small-scale trials (e.g., thin-layer chromatography - TLC) to determine the optimal solvent ratio for the best separation. A reported ratio for the final product is 1:3 EtOAc/Hexane.[1]

-

Silica Gel Quality: Ensure you are using high-quality silica gel with a suitable particle size for your column.

-

Loading Technique: Proper loading of your crude product onto the column is essential to prevent band broadening and poor separation.

-

-

Recrystallization: If column chromatography alone is insufficient, consider recrystallization as an additional purification step. You will need to screen for a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

-

Q4: How can I confirm the purity and identity of my synthesized this compound?

A4: A combination of spectroscopic and physical methods is necessary to confirm the identity and assess the purity of your final product.

-

Recommended Analytical Techniques:

-

Spectroscopy:

-

NMR (Nuclear Magnetic Resonance): 1H NMR and 13C NMR are essential for structural elucidation and can also reveal the presence of impurities.[1]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): This technique helps to identify the functional groups present in the molecule.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the molecular formula.[1]

-

-

Physical Properties:

-

Chromatography:

-

TLC (Thin-Layer Chromatography): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

-

HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for quantifying the purity of your compound.

-

-

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps of this compound

| Step Number | Reaction | Reagents and Solvents | Yield (%) |

| a | Methylation | K2CO3, Me2SO4, acetone | Not Specified |

| b | Acetylation | CH3COCl, AlCl3, DCM | Not Specified |

| c | Benzylation | K2CO3, BnBr, DMF | Not Specified |

| d | Claisen-Schmidt Condensation | 4-(methoxymethoxy)benzaldehyde (5), 50% KOH (aq), MeOH | Not successful |

| - | MOM Protection | DIPEA, MOMCl, DCM | 87 |

| - | Allylation | K2CO3, allyl bromide, acetone | 86 |

| - | Claisen Rearrangement | chlorobenzene | 96 |

| Final Step | Deprotection | 12 M HCl, MeOH | 95 |

Note: The Claisen-Schmidt condensation (step d) was reported as unsuccessful under these conditions, leading to an alternative synthetic route. Yields for the initial steps were not explicitly provided in the referenced literature.[1][2]

Experimental Protocols

Detailed Methodology for the Final Deprotection Step to Yield this compound (8)

-

Reactant Preparation: To a solution of the MOM-protected precursor (compound 7 ) (100 mg, 0.30 mmol) in methanol (3 mL/1 mmol of substrate), add a 12 M HCl solution (0.12 mL, 1.50 mmol) dropwise at room temperature.[1]

-

Reaction: Stir the reaction mixture for 12 hours at room temperature.[1]

-

Workup: After 12 hours, wash the reaction mixture with water and extract with Ethyl Acetate (3 x 20 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over Na2SO4. Filter the solution and concentrate it in vacuo.[1]

-

Purification: Purify the crude material by silica gel column chromatography using an eluent of 1:3 Ethyl Acetate/Hexane to afford this compound (8 ) as a white solid.[1]

Visualizations

Caption: Synthetic workflow for this compound, highlighting a key unsuccessful step and the subsequent successful alternative strategy.

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Overcoming challenges in Asebogenin isolation from complex plant extracts

Welcome to the technical support center for the isolation of Asebogenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the extraction and purification of this compound from complex plant extracts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the isolation process.

Q1: My crude extract is a complex mixture, and the initial separation on a silica gel column is very poor. What can I do?

A1: Poor initial separation is a common issue. Consider these strategies:

-